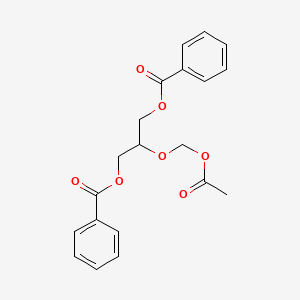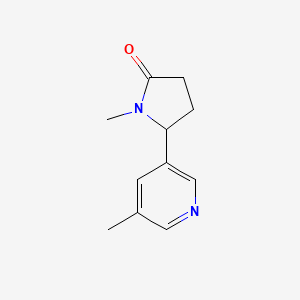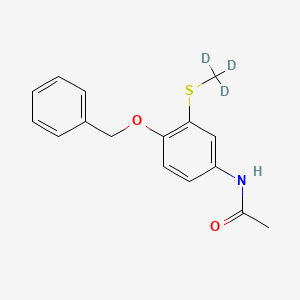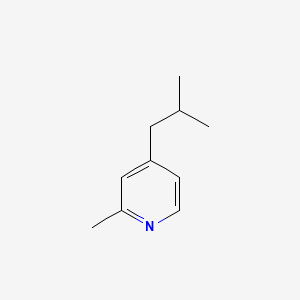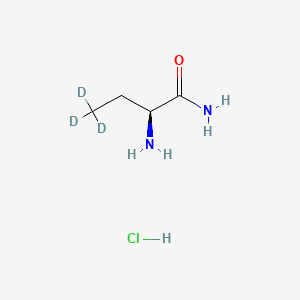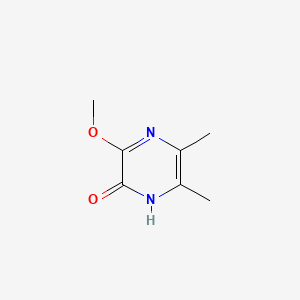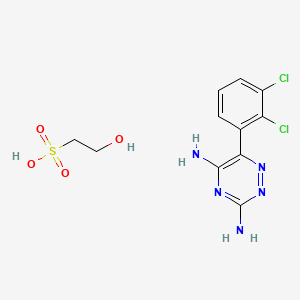
Lamotrigine Isethionate
Descripción general
Descripción
- Bloquea selectivamente los canales de sodio (Na+) dependientes de voltaje, estabilizando las membranas neuronales presinápticas e inhibiendo la liberación de glutamato.
- Los investigadores utilizan el Lamotrigino isetionato en estudios relacionados con la epilepsia y las convulsiones focales .
Lamotrigino isetionato:
Aplicaciones Científicas De Investigación
- El Lamotrigino isetionato encuentra aplicaciones en:
Investigación de la epilepsia: Investigación de sus propiedades anticonvulsivantes.
Estudios de convulsiones focales: Comprensión de sus efectos sobre la excitabilidad neuronal.
Otros contextos científicos: Su uso puede extenderse más allá de la investigación de la epilepsia, pero hay pocos detalles adicionales.
Mecanismo De Acción
- El mecanismo del Lamotrigino isetionato implica el bloqueo de los canales Na+, lo que afecta la excitabilidad neuronal.
- Al estabilizar las membranas presinápticas, modula la liberación de neurotransmisores, inhibiendo particularmente la liberación de glutamato.
Safety and Hazards
Lamotrigine has been associated with certain cardiac effects, and the FDA has issued a warning about its use in patients with certain underlying cardiac disorders or arrhythmias . Common adverse effects include dizziness, diplopia, headache, ataxia, blurred vision, nausea, somnolence, vomiting, and hypersensitive skin rashes .
Direcciones Futuras
Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .
Análisis Bioquímico
Biochemical Properties
Lamotrigine Isethionate selectively blocks voltage-gated sodium channels, stabilizing presynaptic neuronal membranes and inhibiting the release of the excitatory neurotransmitter glutamate . This action is thought to be central to its anticonvulsant effects .
Cellular Effects
In neurons, this compound’s inhibition of glutamate release can reduce neuronal excitability, potentially reducing the frequency and severity of seizures . It also appears to inhibit Cav2.3 (R-type) calcium currents, which may contribute to its anticonvulsant effects .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear, but it appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . This action is thought to reduce neuronal excitability and thus exert its anticonvulsant effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, a clear temporal relationship has been observed between a Lamotrigine overdose and status epilepticus
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, lamotrigine has been shown to improve seizure control in children and adolescents with various refractory seizure types at doses up to 15 mg/kg/day .
Metabolic Pathways
This compound is metabolized predominantly by glucuronic acid conjugation in the liver, forming various metabolites including 2-N-glucuronide . The main enzymes involved in this metabolism are UGT1A4 and UGT3B7 .
Transport and Distribution
Given its solubility and its known interactions with various ion channels, it is likely that it can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas of the cell where voltage-gated sodium and calcium channels are present, such as the neuronal cell membrane
Métodos De Preparación
- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Lamotrigino isetionato no están fácilmente disponibles en las fuentes a las que he accedido.
- es una sal de lamotrigina soluble en agua, que a su vez se puede sintetizar mediante métodos establecidos.
Análisis De Reacciones Químicas
- Es probable que el Lamotrigino isetionato se someta a diversas reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar.
- Los principales productos formados a partir de estas reacciones no están explícitamente documentados.
Comparación Con Compuestos Similares
- Desafortunadamente, no tengo información sobre compuestos similares o una comparación directa con el Lamotrigino isetionato.
Propiedades
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIDZLNMKONKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662051 | |
| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-86-8 | |
| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



